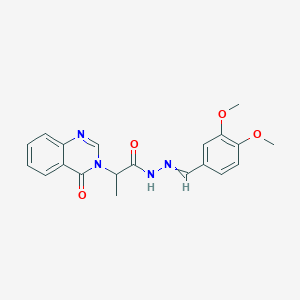
N'-(3,4-dimethoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3,4-dimethoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DQB or DQBP, and it is a derivative of the quinazoline family of compounds. DQB has been synthesized using various methods and has been found to have significant potential in scientific research.
Mecanismo De Acción
The exact mechanism of action of DQB is not yet fully understood. However, it has been suggested that DQB may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DQB may also act by reducing the production of inflammatory mediators and cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
DQB has been found to have various biochemical and physiological effects. It has been found to reduce the expression of certain genes that are involved in the growth and proliferation of cancer cells. DQB has also been found to reduce the production of inflammatory mediators and cytokines, thereby reducing inflammation. Furthermore, DQB has been found to inhibit the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DQB in lab experiments include its potential anti-cancer, anti-inflammatory, and anti-microbial properties. DQB has also been found to have low toxicity, making it a potentially safe compound to use in experiments. However, the limitations of using DQB in lab experiments include its limited solubility in water and its relatively high cost.
Direcciones Futuras
There are several future directions for research on DQB. One potential direction is to study its potential use in the treatment of cancer, particularly in combination with other anti-cancer drugs. Another potential direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Furthermore, research could be conducted to investigate the mechanism of action of DQB and to identify other potential targets for this compound. Finally, research could be conducted to improve the synthesis method of DQB and to develop more efficient and cost-effective methods for its production.
Métodos De Síntesis
The synthesis of DQB involves the reaction of 3,4-dimethoxybenzaldehyde and 2-aminobenzamide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The final product is obtained as a yellow solid with a melting point of 205-207°C.
Aplicaciones Científicas De Investigación
DQB has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells. DQB has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Furthermore, DQB has been studied for its potential use as an anti-microbial agent and has been found to inhibit the growth of various bacterial strains.
Propiedades
Nombre del producto |
N'-(3,4-dimethoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide |
|---|---|
Fórmula molecular |
C20H20N4O4 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H20N4O4/c1-13(24-12-21-16-7-5-4-6-15(16)20(24)26)19(25)23-22-11-14-8-9-17(27-2)18(10-14)28-3/h4-13H,1-3H3,(H,23,25) |
Clave InChI |
AYLLNZNSPUSYJP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
SMILES canónico |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[3-(furan-2-ylcarbonyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255103.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255106.png)
![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255107.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255109.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255111.png)

![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)

![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)
![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea](/img/structure/B255128.png)

![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)